molecular formula C12H18N2O3 B1375496 tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate CAS No. 1029715-22-7

tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate

Cat. No.: B1375496
CAS No.: 1029715-22-7
M. Wt: 238.28 g/mol
InChI Key: KKWODXVNKQZVKV-UHFFFAOYSA-N
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Description

tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate is a carbamate-protected amine derivative of significant value in organic synthesis and medicinal chemistry research. This compound features a tert-butoxycarbonyl (Boc) group, a widely used protective moiety for amines that enhances stability during synthetic processes and can be readily removed under mild acidic conditions. The molecule also contains an ethylene glycol linker that provides spatial flexibility, connecting the protected amine to a pyridin-2-yloxy group, which can act as a key pharmacophore or coordinating ligand. In scientific research, this compound serves as a versatile building block for the synthesis of more complex molecules. Its primary application is as a synthetic intermediate in the development of potential pharmaceutical agents, particularly in constructing molecular scaffolds for enzyme inhibitors or receptor modulators . The structure is analogous to other valuable intermediates, such as tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate, which is known to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to the presence of a halogen substituent, underscoring the reactivity potential of the pyridine ring system . Handling should be conducted in accordance with good laboratory practices. The recommended storage is in a sealed container under dry conditions at 2-8°C to ensure long-term stability . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-(2-pyridin-2-yloxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-16-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWODXVNKQZVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90739054
Record name tert-Butyl {2-[(pyridin-2-yl)oxy]ethyl}carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029715-22-7
Record name 1,1-Dimethylethyl N-[2-(2-pyridinyloxy)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029715-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {2-[(pyridin-2-yl)oxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Using Pyridin-2-yloxyethyl Halides

A common approach is the reaction of tert-butyl carbamate with 2-(pyridin-2-yloxy)ethyl halides (typically bromides or chlorides) under basic conditions. The reaction proceeds via nucleophilic substitution where the carbamate nitrogen attacks the electrophilic carbon adjacent to the halide.

Parameter Typical Conditions Notes
Base Potassium carbonate (K2CO3) or similar Facilitates deprotonation of carbamate
Solvent Dimethylformamide (DMF), acetonitrile Polar aprotic solvents preferred
Temperature 25–90 °C Elevated temps improve reaction rate
Reaction Time 1–24 hours Dependent on scale and reactivity
Work-up Extraction with dichloromethane, washing Removal of inorganic salts and impurities

This method is supported by analogous syntheses of related carbamate derivatives, where the use of DMF and potassium carbonate at elevated temperatures (e.g., 80–95 °C) yielded high purity products with good yields.

Protection of Aminoethyl Intermediates with tert-Butyl Carbamate

Alternatively, the synthesis can start from 2-(pyridin-2-yloxy)ethylamine, which is then protected by reacting with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butyl carbamate.

Parameter Typical Conditions Notes
Reagents Di-tert-butyl dicarbonate (Boc2O) Carbamate protecting agent
Base Triethylamine or sodium bicarbonate Neutralizes acid byproducts
Solvent Dichloromethane or tetrahydrofuran (THF) Nonpolar or slightly polar solvents
Temperature 0–25 °C Controlled to avoid side reactions
Reaction Time 1–4 hours Monitored by TLC or HPLC
Purification Column chromatography or recrystallization To isolate pure carbamate

This approach is widely used in organic synthesis for protecting amines and is applicable to the preparation of tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate with high selectivity and yield.

Multi-step Synthesis via Intermediate Formation

Some documented methods involve multi-step sequences, including:

  • Formation of pyridin-2-yloxyethyl bromide from 2-pyridinol and 2-bromoethanol.
  • Subsequent nucleophilic substitution with tert-butyl carbamate or protection of amino intermediates.

Such multi-step syntheses require careful control of each intermediate’s purity and reaction conditions to avoid side products and ensure reproducibility.

Reaction Optimization and Industrial Considerations

Solvent and Base Selection

  • Polar aprotic solvents like DMF, acetonitrile, or tetrahydrofuran are preferred to enhance nucleophilicity and solubility.
  • Bases such as potassium carbonate or triethylamine are commonly employed to deprotonate nucleophiles and neutralize acids.

Temperature and Time

  • Elevated temperatures (60–95 °C) accelerate reaction rates but must be balanced against potential decomposition.
  • Reaction times vary from 1 hour to overnight depending on scale and reactivity.

Purification Techniques

  • Extraction with organic solvents (dichloromethane, ethyl acetate).
  • Washing with water or brine to remove inorganic residues.
  • Recrystallization or chromatography to achieve high purity.

Scale-up and Industrial Production

  • Continuous flow reactors can be employed to improve reaction control and scalability.
  • Optimization focuses on maximizing yield, minimizing by-products, and reducing solvent use.
  • Crystallization methods are refined to isolate the desired carbamate in crystalline form for stability and handling.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution tert-Butyl carbamate + 2-(pyridin-2-yloxy)ethyl bromide, K2CO3, DMF, 80–95 °C Direct, good yields, scalable Requires preparation of halide intermediate
Carbamate protection 2-(pyridin-2-yloxy)ethylamine + Boc2O, base, DCM, 0–25 °C High selectivity, mild conditions Requires amine intermediate availability
Multi-step synthesis Pyridin-2-ol + 2-bromoethanol → halide → carbamate Flexible, modular synthesis More steps, potential for lower overall yield

Research Findings and Analytical Data

  • Purity of synthesized this compound is typically ≥95% by HPLC analysis.
  • Characterization by NMR (1H and 13C), IR spectroscopy, and mass spectrometry confirms structure and purity.
  • Melting points and crystallinity depend on preparation method and purification, with crystalline forms preferred for stability.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted under mild conditions with appropriate catalysts.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

Chemical Synthesis

Protecting Group Strategy :
The tert-butyl group serves as a common protecting group for amines in organic synthesis. This is particularly useful in peptide synthesis, where the protection of amino groups is essential to prevent undesired reactions during subsequent steps. The stability of the tert-butyl carbamate allows for selective deprotection under mild acidic conditions, facilitating the synthesis of complex molecules.

Synthetic Routes :
The synthesis typically involves the reaction of tert-butyl chloroformate with 2-(pyridin-2-yloxy)ethylamine, often in the presence of a base like triethylamine to neutralize by-products. Reaction conditions are optimized for yield and purity, making this compound accessible for further chemical transformations.

Biological Research

Prodrug Potential :
Research indicates that tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate may function as a prodrug. Upon enzymatic hydrolysis, it can release active compounds that interact with biological targets. This property is being explored for drug delivery systems, where controlled release is crucial for therapeutic efficacy.

Mechanism of Action :
The mechanism involves conversion by enzymes such as carboxylesterase 2 (CES2), which is prevalent in tissues like the liver and intestines. The active metabolites formed can then engage with specific molecular pathways, potentially influencing therapeutic outcomes in various diseases.

Medicinal Applications

Drug Development :
This compound is being investigated for its potential application in drug design due to its ability to modulate biological activity through its interactions with enzymes and receptors. The incorporation of a pyridine moiety enhances its pharmacological properties, making it a candidate for further development in therapeutic contexts.

Cancer Therapy :
Studies have suggested that derivatives of this compound could be utilized in cancer therapy, particularly in targeting specific tumor markers or pathways involved in cancer progression. The versatility of its structure allows for modifications that could enhance selectivity and efficacy against cancer cells.

Industrial Applications

Catalysis and Environmental Chemistry :
In industrial settings, this compound is being explored for its potential use in catalysis due to its stability and reactivity profile. Its applications extend to environmental chemistry, where it may play a role in developing sustainable chemical processes or materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate involves its conversion to active compounds by enzymatic hydrolysis. The enzyme carboxylesterase 2 (CES2) is responsible for this conversion, which occurs in various tissues including the liver, small intestine, and colon. The active compounds then exert their effects by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and synthetic features of tert-butyl (2-(pyridin-2-yloxy)ethyl)carbamate with related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Synthesis Method Key Properties/Applications Reference
This compound Pyridin-2-yloxy ethyl chain ~265.3 (estimated) Alkylation of pyridin-2-ol with Boc-protected bromoethylamine Intermediate for bioactive molecules
tert-Butyl (6-chloropyridin-2-yl)carbamate Chloro-substituted pyridine ring 242.7 SNAr reaction with 6-chloro-2-aminopyridine Precursor for palladium-catalyzed coupling
tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate PEG-like hydroxyethoxy chain 233.3 Methanesulfonylation followed by hydrolysis Enhances solubility in aqueous media
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate Fluorine at pyridine C3, methyl linker 240.3 Fluorination of pyridine followed by Boc protection Electronic modulation for receptor binding
Ethyl carbamate Simple ethyl ester 89.09 Reaction of ethanol with isocyanic acid Historically used as a solvent; carcinogenic

Key Observations :

  • Pyridine Substitution : Chloro (in 6-chloropyridin-2-yl) and fluoro (in 3-fluoropyridin-2-yl) substituents alter electronic properties, affecting reactivity and binding affinity .
  • Chain Modifications : Hydroxyethoxy chains (e.g., ) improve solubility, whereas pyridinyloxy groups may enhance target specificity in drug design .

Biological Activity

Introduction

tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈N₂O₂, with a molecular weight of 222.28 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is further connected to a pyridin-2-yloxyethyl group. This unique architecture contributes to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to modulate enzyme activity and receptor interactions. The compound can act as an enzyme inhibitor by binding to active sites or modulating receptor functions through interaction with binding sites. These interactions can lead to alterations in cellular signaling pathways, impacting physiological responses.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibitory properties. For instance, studies have shown that certain derivatives can inhibit enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders.

Receptor Modulation

The compound may also influence receptor activity, particularly in pathways related to neurotransmission and cancer progression. By modulating receptor functions, it may alter downstream signaling cascades that are crucial in various diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. For example, derivatives have shown efficacy against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium abscessus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines, suggesting a role as a therapeutic agent in oncology . The compound's ability to induce apoptosis and inhibit tumor growth has been documented, making it a candidate for further investigation in cancer therapy.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 0.126 μM, highlighting its potency against aggressive cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related compounds, revealing that some derivatives exhibited strong activity against resistant bacterial strains, reinforcing the potential application of this compound in treating infections caused by resistant pathogens.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Biological Activity
tert-Butyl (2-(piperidin-4-yloxy)ethyl)carbamateContains piperidineDifferent receptor modulation profile
tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamateVariation in oxygen positionEnhanced antimicrobial properties
tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamateIncorporates alkyne groupUnique chemical reactivity

This table illustrates how structural variations among similar compounds can lead to diverse biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate, and how can reaction yields be optimized?

  • Methodology : A common approach involves carbamate protection of amines. For example, coupling 2-(pyridin-2-yloxy)ethylamine with tert-butyl carbamate using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane under nitrogen. Yield optimization requires strict anhydrous conditions, stoichiometric control of reagents, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Critical Parameters : Monitor pH during workup to prevent hydrolysis of the carbamate group.

Q. How can the purity of tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.
  • NMR : Confirm structure via 1^1H NMR (δ 1.43 ppm for tert-butyl protons, δ 7.2–8.5 ppm for pyridyl protons) .
  • Mass Spectrometry : ESI-MS expected [M+H]+^+ at m/z 267.1.

Q. What safety precautions are essential when handling this compound?

  • Hazard Mitigation : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation (P261 precaution). In case of skin contact, wash with soap/water (P302+P352) .
  • Storage : Store at 2–8°C in airtight containers under inert gas (N2_2) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can contradictory data in reaction yields (e.g., 60% vs. 85%) be resolved during scale-up synthesis?

  • Root-Cause Analysis :

  • Kinetic vs. Thermodynamic Control : Lower yields at larger scales may arise from inefficient mixing or heat dissipation. Use jacketed reactors for temperature control.
  • Byproduct Formation : Monitor intermediates via TLC or inline IR spectroscopy. Adjust stoichiometry (e.g., 1.2:1 amine-to-carbamate ratio) to suppress side reactions .
    • Case Study : A 2021 study attributed yield discrepancies to trace moisture; molecular sieves (4Å) improved consistency to ±5% .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

  • Structural Insights : X-ray crystallography reveals intramolecular N–H···O hydrogen bonds (2.8–3.0 Å) between the carbamate NH and pyridyl oxygen. Weak C–H···π interactions (3.2 Å) between tert-butyl and pyridyl groups further stabilize the lattice .
  • Implications : These interactions influence solubility and melting point (mp 112–114°C), critical for formulation in drug delivery systems.

Q. How does the compound behave under oxidative or hydrolytic stress?

  • Stability Studies :

  • Hydrolysis : At pH < 3 or > 10, the carbamate bond cleaves, releasing CO2_2 and 2-(pyridin-2-yloxy)ethylamine. Half-life at pH 7.4 (37°C): ~48 hours .
  • Oxidation : Exposure to H2_2O2_2 generates N-oxide derivatives (confirmed by LC-MS). Stabilize with antioxidants like BHT (0.1% w/w) .

Q. What role does this compound play in synthesizing pharmaceutical intermediates?

  • Case Study : It serves as a precursor for kinase inhibitors. For example, coupling with 2-chloropyrimidine via Buchwald-Hartwig amination yields analogs with IC50_{50} values < 100 nM against EGFR mutants .
  • Methodological Note : Catalytic Pd(OAc)2_2/XPhos systems achieve >90% conversion in <12 hours under microwave irradiation (100°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate
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tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate

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